5-Dodecanoylaminofluorescein

Description

The exact mass of the compound 5-(N-Dodecanoyl)aminofluorescein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Dodecanoylaminofluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Dodecanoylaminofluorescein including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

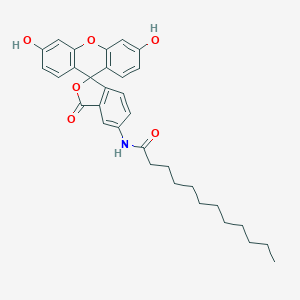

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNRUQFWKRLMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148298 | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107827-77-0 | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Dodecanoylaminofluorescein: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanoylaminofluorescein is a lipophilic fluorescent probe that has garnered significant attention in cellular and biochemical research. Its unique structure, featuring a hydrophilic fluorescein (B123965) head and a hydrophobic dodecanoyl tail, allows it to readily intercalate into lipid bilayers. This property makes it an invaluable tool for investigating membrane dynamics, including fluidity and the formation of micelles. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 5-Dodecanoylaminofluorescein, complete with experimental protocols and workflow visualizations to facilitate its effective use in a laboratory setting.

Chemical Properties and Structure

5-Dodecanoylaminofluorescein, also known as DAF, is a derivative of the widely used fluorescent dye, fluorescein. The addition of a 12-carbon aliphatic chain (dodecanoyl group) via an amide linkage to the 5-position of the fluorescein core imparts significant lipophilicity to the molecule. This amphiphilic nature is central to its function as a membrane probe.

Chemical Structure

The chemical structure of 5-Dodecanoylaminofluorescein consists of a xanthene core, characteristic of fluorescein, substituted with a dodecanamide (B72619) group at the 5-position.

Systematic Name: N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)dodecanamide

Physicochemical Properties

A summary of the key quantitative data for 5-Dodecanoylaminofluorescein is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 107827-77-0 | [1][2][3] |

| Molecular Formula | C₃₂H₃₅NO₆ | [1][2] |

| Molecular Weight | 529.62 g/mol | [1][2] |

| Excitation Maximum (λex) | 490 nm | [4] |

| Emission Maximum (λem) | 520 nm | [4] |

| Appearance | Solid | [1] |

| Storage Conditions | -20°C, protect from light | [5] |

Note: The spectral properties of fluorescent probes can be influenced by the local microenvironment. The provided excitation and emission maxima are typical values and may shift depending on the solvent polarity and whether the probe is in an aqueous or lipid environment.

Synthesis

The synthesis of 5-Dodecanoylaminofluorescein is typically achieved through the acylation of 5-aminofluorescein (B15267) with lauroyl chloride. The reaction involves the formation of an amide bond between the amino group of 5-aminofluorescein and the carboxyl group of lauroyl chloride.

Applications in Research

The lipophilic nature of 5-Dodecanoylaminofluorescein makes it a versatile tool for studying lipid environments. Its primary applications lie in the investigation of membrane properties and the characterization of surfactant systems.

Membrane Fluidity Studies

As a lipophilic probe, 5-Dodecanoylaminofluorescein readily incorporates into cellular membranes and artificial lipid bilayers.[4] Changes in the local environment, such as alterations in membrane fluidity, can be detected by monitoring changes in the fluorescence properties of the probe. Techniques such as fluorescence anisotropy and fluorescence recovery after photobleaching (FRAP) can be employed to quantify membrane fluidity.

Determination of Critical Micelle Concentration (CMC)

5-Dodecanoylaminofluorescein is utilized to determine the critical micelle concentration (CMC) of detergents.[6] The probe exhibits different fluorescence characteristics when it is in a monomeric state in the aqueous phase compared to when it is incorporated into a micelle. This change in fluorescence, often measured as an increase in fluorescence anisotropy, allows for the precise determination of the onset of micelle formation.[6]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Anisotropy

This protocol outlines a method for determining the CMC of a detergent using 5-Dodecanoylaminofluorescein and measuring fluorescence anisotropy.[6][7]

Materials:

-

5-Dodecanoylaminofluorescein stock solution (e.g., 1 mM in DMSO)

-

Detergent of interest

-

Appropriate buffer solution (e.g., phosphate-buffered saline)

-

Fluorometer with polarization filters

Procedure:

-

Prepare a series of detergent solutions in the buffer at concentrations spanning the expected CMC.

-

Add a small aliquot of the 5-Dodecanoylaminofluorescein stock solution to each detergent solution to a final concentration in the submicromolar range (e.g., 0.1-1 µM).

-

Incubate the solutions at a constant temperature to allow for equilibration of the probe with the detergent micelles.

-

Measure the fluorescence anisotropy of each sample using the fluorometer. Excite the sample at ~490 nm and measure the emission at ~520 nm.

-

Plot the fluorescence anisotropy values as a function of the detergent concentration.

-

The CMC is determined as the point of inflection in the resulting sigmoidal curve, which corresponds to the concentration at which the probe begins to incorporate into the newly formed micelles.

References

- 1. apexbt.com [apexbt.com]

- 2. scbt.com [scbt.com]

- 3. 5-Dodecanoylaminofluorescein | 107827-77-0 [chemicalbook.com]

- 4. 5-Dodecanoylaminofluorescein - CAS-Number 107827-77-0 - Order from Chemodex [chemodex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-Dodecanoylaminofluorescein as a probe for the determination of critical micelle concentration of detergents using fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5-Dodecanoylaminofluorescein and its Derivatives: A Technical Guide for Cellular Biology Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of 5-Dodecanoylaminofluorescein and its prominent derivative, 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG), in the realm of cellular biology. This document details the core principles of their use, experimental protocols, and data interpretation, with a focus on membrane fluidity analysis and the detection of cellular senescence.

5-Dodecanoylaminofluorescein: A Probe for Membrane Fluidity

5-Dodecanoylaminofluorescein is a lipophilic fluorescent probe characterized by a fluorescein (B123965) head group and a 12-carbon dodecanoyl lipid chain. This amphipathic structure allows it to readily insert into cellular membranes, making it a useful tool for investigating the dynamic properties of the lipid bilayer.

The primary application of 5-Dodecanoylaminofluorescein in cellular biology is the assessment of membrane fluidity. Membrane fluidity is a critical parameter that influences a multitude of cellular processes, including signal transduction, membrane transport, and receptor function. Changes in membrane fluidity are associated with various physiological and pathological states.

The lipophilic nature of 5-Dodecanoylaminofluorescein allows it to act as a reporter molecule within the lipid bilayer. Its fluorescence properties, particularly its fluorescence anisotropy or polarization, are sensitive to the micro-viscosity of its immediate environment. In a more fluid membrane, the probe exhibits greater rotational freedom, leading to a decrease in fluorescence polarization. Conversely, in a more rigid or ordered membrane, its movement is constrained, resulting in higher fluorescence polarization.

While detailed protocols specifically citing 5-Dodecanoylaminofluorescein for membrane fluidity are not as prevalent as for other probes, the general principles of fluorescence polarization assays can be applied.

Conceptual Experimental Workflow for Membrane Fluidity Analysis

The following diagram illustrates a conceptual workflow for assessing membrane fluidity using a lipophilic fluorescent probe like 5-Dodecanoylaminofluorescein.

Quantitative Parameters for Membrane Fluidity Probes

The following table summarizes key parameters for fluorescent probes used in membrane fluidity studies. Note that specific values for 5-Dodecanoylaminofluorescein may need to be empirically determined.

| Parameter | Description | Typical Values |

| Excitation Wavelength (λex) | Wavelength of light used to excite the fluorophore. | ~488 nm for fluorescein |

| Emission Wavelength (λem) | Wavelength of light emitted by the fluorophore. | ~520 nm for fluorescein |

| Probe Concentration | Concentration of the probe used for cell labeling. | 1-10 µM |

| Incubation Time | Duration of cell incubation with the probe. | 15-60 minutes |

| Incubation Temperature | Temperature at which cells are incubated with the probe. | 25-37°C |

5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG): A Substrate for Detecting Cellular Senescence

A more widespread and well-documented application in cellular biology involves a derivative of 5-Dodecanoylaminofluorescein, namely 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG). This compound has become a valuable tool for the detection of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various diseases.

Senescent cells are characterized by an increase in the activity of senescence-associated β-galactosidase (SA-β-gal). C12FDG is a fluorogenic substrate for β-galactosidase. It is a lipophilic and non-fluorescent molecule that can readily cross the cell membrane. Once inside the cell, β-galactosidase cleaves the two galactopyranoside moieties, releasing the fluorescent product, 5-Dodecanoylaminofluorescein. The lipophilic dodecanoyl tail helps to retain the fluorescent product within the cell, allowing for its detection and quantification.[1]

Mechanism of Action of C12FDG

The following diagram illustrates the enzymatic activation of C12FDG in senescent cells.

Experimental Protocols for Senescence Detection using C12FDG

C12FDG can be used to detect senescent cells using both fluorescence microscopy and flow cytometry.

This protocol provides a general guideline for staining cells with C12FDG for visualization by fluorescence microscopy.

Materials:

-

C12FDG stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Bafilomycin A1 stock solution (optional, 100 µM in DMSO)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fixation solution (optional, e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

-

(Optional) Bafilomycin A1 Treatment: To increase the lysosomal pH to the optimal pH of 6.0 for SA-β-gal activity, incubate the cells with 100 nM bafilomycin A1 in culture medium for 1 hour at 37°C.

-

C12FDG Staining: Prepare a working solution of C12FDG in pre-warmed culture medium (final concentration typically 10-33 µM).

-

Remove the medium from the cells and add the C12FDG working solution.

-

Incubate the cells for 1-2 hours at 37°C, protected from light.

-

Washing: Remove the C12FDG solution and wash the cells twice with PBS.

-

Nuclear Counterstaining: Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL Hoechst 33342 in PBS) for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Ex/Em ~488/523 nm) and the nuclear counterstain.[2]

This protocol outlines the steps for quantifying senescent cells using C12FDG and flow cytometry.

Materials:

-

C12FDG stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Bafilomycin A1 stock solution (100 µM in DMSO)

-

Trypsin or other cell detachment solution

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells as required to induce senescence.

-

Bafilomycin A1 Treatment: Incubate the cells with 100 nM bafilomycin A1 in culture medium for 1 hour at 37°C.

-

Cell Detachment: Harvest the cells using trypsin or another appropriate method.

-

Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.

-

C12FDG Staining: Add C12FDG to the cell suspension to a final concentration of 10-33 µM.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Washing: Wash the cells twice with PBS by centrifugation.

-

Resuspension: Resuspend the cells in PBS for flow cytometry analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the green fluorescence from the C12FDG product in the appropriate channel (e.g., FITC).

Quantitative Data for C12FDG Applications

The following table summarizes the key quantitative parameters for using C12FDG in senescence detection assays.

| Parameter | Fluorescence Microscopy | Flow Cytometry |

| C12FDG Concentration | 10 - 33 µM | 10 - 33 µM |

| Bafilomycin A1 Concentration | 100 nM | 100 nM |

| Incubation Time | 1 - 2 hours | 1 - 2 hours |

| Incubation Temperature | 37°C | 37°C |

| Excitation Wavelength (λex) | ~488 nm | ~488 nm |

| Emission Wavelength (λem) | ~523 nm | ~523 nm |

Summary and Conclusion

5-Dodecanoylaminofluorescein and its di-β-D-Galactopyranoside derivative, C12FDG, are valuable fluorescent tools in cellular biology. While the parent compound serves as a lipophilic probe for investigating membrane fluidity, its application is less documented than that of its derivative. C12FDG has emerged as a robust and widely used substrate for the detection of cellular senescence through the activity of SA-β-gal. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists aiming to employ these powerful fluorescent probes in their studies of fundamental cellular processes and disease-related mechanisms. The ability to visualize and quantify these cellular states provides critical insights for basic research and has significant potential in drug development and diagnostics.

References

An In-depth Technical Guide to the Synthesis and Derivatives of 5-Dodecanoylaminofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the lipophilic fluorescent probe, 5-Dodecanoylaminofluorescein, and its key derivatives. The information is intended to support researchers and professionals in the fields of cell biology, drug discovery, and diagnostics.

Introduction

5-Dodecanoylaminofluorescein is a fatty acid-modified derivative of the widely used fluorophore, fluorescein (B123965). The introduction of a twelve-carbon aliphatic chain (dodecanoyl group) imparts significant lipophilicity to the molecule. This characteristic allows it to readily associate with and insert into cellular membranes, making it a valuable tool for studying membrane dynamics, fluidity, and for the development of targeted fluorescent probes. Its derivatives, most notably 5-Dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG), have found critical applications in cellular assays, particularly in the detection of senescence-associated β-galactosidase activity.

Synthesis of 5-Dodecanoylaminofluorescein

The synthesis of 5-Dodecanoylaminofluorescein is a two-step process that begins with the synthesis of its precursor, 5-aminofluorescein (B15267), followed by its acylation with dodecanoyl chloride.

Synthesis of 5-Aminofluorescein

The synthesis of 5-aminofluorescein involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541), followed by the reduction of the resulting nitro group to an amine.

Experimental Protocol: Synthesis of 5-Aminofluorescein

-

Step 1: Synthesis of 5- and 6-Nitrofluorescein Mixture

-

Combine 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.

-

Add orthophosphoric acid (as a dehydrating agent) and heat the mixture to 190-200°C for approximately 6 hours.

-

After cooling, dissolve the reaction product in a dilute sodium hydroxide (B78521) solution.

-

Precipitate the mixture of 5- and 6-nitrofluoresceins by adding hydrochloric acid.

-

-

Step 2: Isomer Separation and Reduction

-

The mixture of nitrofluorescein isomers is acetylated using acetic anhydride (B1165640) to form O-diacetyl derivatives, which can be separated by fractional crystallization from an ethanol-toluene solvent system.

-

The separated 5-nitrofluorescein diacetate is then hydrolyzed.

-

The nitro group is reduced to an amine using an aqueous solution of sodium sulfide (B99878) and sodium hydrosulfide, yielding 5-aminofluorescein.[1]

-

Alternatively, the reduction can be carried out by boiling in an aqueous solution of sodium sulfide.

-

Synthesis of 5-Dodecanoylaminofluorescein

The final step is the acylation of the primary amine group of 5-aminofluorescein with dodecanoyl chloride. This reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol: Acylation of 5-Aminofluorescein

-

Dissolve 5-aminofluorescein (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents).

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add dodecanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 5-Dodecanoylaminofluorescein.

Derivatives of 5-Dodecanoylaminofluorescein

The most prominent and widely used derivative of 5-Dodecanoylaminofluorescein is 5-Dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG).

5-Dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG)

C12FDG is a fluorogenic substrate for the enzyme β-galactosidase. The core 5-Dodecanoylaminofluorescein molecule is glycosidically linked to two galactose units. This modification renders the molecule non-fluorescent. Upon enzymatic cleavage of the galactose moieties by β-galactosidase, the highly fluorescent 5-Dodecanoylaminofluorescein is released.

Quantitative Data

The following tables summarize the key quantitative data for 5-Dodecanoylaminofluorescein and its di-β-D-galactopyranoside derivative.

| Parameter | Value | Reference |

| Chemical Formula | C₃₂H₃₅NO₆ | |

| Molecular Weight | 529.6 g/mol | |

| Appearance | Orange to red powder | |

| Excitation Maximum (λex) | ~490 nm | [2] |

| Emission Maximum (λem) | ~515-520 nm | [2] |

| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol) |

Table 1: Physical and Spectroscopic Properties of 5-Dodecanoylaminofluorescein.

| Parameter | Value | Reference |

| Chemical Formula | C₄₄H₅₅NO₁₆ | [3][4] |

| Molecular Weight | 853.9 g/mol | [3][4] |

| Appearance | Solid Powder | [] |

| Excitation Maximum (λex) | 488 nm | [6] |

| Emission Maximum (λem) | 523 nm | [6] |

| Purity | >95% | [4] |

| Storage | Store at -20°C, protected from light | [] |

Table 2: Physical and Spectroscopic Properties of 5-Dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG).

Experimental Protocols and Applications

Membrane Fluidity Studies

5-Dodecanoylaminofluorescein can be used as a fluorescent probe to study the fluidity of biological membranes due to its lipophilic nature. The fluorescence properties of the probe, such as its quantum yield and lifetime, can be sensitive to the microenvironment of the lipid bilayer.

Detection of Senescence-Associated β-Galactosidase Activity using C12FDG

A primary application of the derivative C12FDG is in the detection of cellular senescence. Senescent cells exhibit increased lysosomal β-galactosidase activity. C12FDG is a substrate for this enzyme, and its cleavage leads to a fluorescent signal that can be quantified.

Experimental Protocol: Fluorescent Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

-

Cell Culture: Culture cells in appropriate multi-well plates overnight.

-

Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde/0.2% glutaraldehyde (B144438) in distilled water for 5 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and incubate with a 33 µM C12FDG solution in PBS (pH 6.0).

-

Imaging: Image the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~488 nm, emission ~523 nm).

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 5-Dodecanoylaminofluorescein.

Caption: Synthesis of 5-Dodecanoylaminofluorescein.

C12FDG Enzymatic Assay Workflow

The following diagram illustrates the workflow for the detection of β-galactosidase activity using C12FDG.

Caption: C12FDG β-galactosidase assay workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Dodecanoylaminofluorescein di-b-D-galactopyranoside | 138777-25-0 | ED03235 [biosynth.com]

- 4. C12FDG (5-Dodecanoylaminofluorescein di-β-D-galactopyranoside) (CAS 138777-25-0) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Lipophilic Nature and Membrane Interaction of 5-Dodecanoylaminofluorescein

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanoylaminofluorescein (DAF) is a lipophilic fluorescent probe that has emerged as a valuable tool for investigating the biophysical properties of cell membranes and micelles. Its unique structure, featuring a hydrophilic fluorescein (B123965) headgroup and a hydrophobic dodecanoyl tail, allows it to readily insert into lipid bilayers and other nonpolar environments. This guide provides a comprehensive overview of the physicochemical properties of DAF, its mechanism of interaction with membranes, and detailed protocols for its application in membrane fluidity analysis and the determination of critical micelle concentration. Furthermore, this document explores its potential use in studying lipid rafts and its relevance in the broader context of cellular signaling and drug delivery.

Introduction: The Significance of Lipophilic Fluorescent Probes

The cell membrane is a dynamic and complex interface that plays a crucial role in cellular signaling, transport, and homeostasis. Its fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences the function of membrane-associated proteins and the overall integrity of the cell. Lipophilic fluorescent probes are indispensable tools for studying the intricate environment of the cell membrane. These molecules partition into the lipid bilayer, and their fluorescent properties, such as emission intensity, spectral shifts, and anisotropy, are sensitive to the local microenvironment. This sensitivity allows researchers to glean valuable insights into the physical state of cellular and artificial membranes.

5-Dodecanoylaminofluorescein, a fatty-acid conjugate of fluorescein, is one such probe that has proven particularly useful in membrane fluidity studies and for characterizing detergent micelles. Its distinct amphiphilic nature governs its interaction with lipid assemblies, making it a powerful reporter of the hydrophobic core of membranes and micelles.

Physicochemical Properties of 5-Dodecanoylaminofluorescein

The utility of 5-Dodecanoylaminofluorescein as a membrane probe is intrinsically linked to its chemical structure and resulting physicochemical properties.

Structure and Lipophilicity

5-Dodecanoylaminofluorescein consists of a fluorescein molecule covalently linked to a 12-carbon saturated fatty acid (dodecanoic acid) via an amide bond. This conjugation imparts a significant lipophilic character to the otherwise hydrophilic fluorescein core. The long hydrocarbon tail facilitates the partitioning of the molecule into the hydrophobic interior of lipid membranes and micelles.

Spectroscopic Properties

Like its parent molecule, 5-Dodecanoylaminofluorescein is a fluorescent compound. Its excitation and emission maxima are in the visible range, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.

| Property | Value |

| Excitation Wavelength (Ex) | ~490 nm |

| Emission Wavelength (Em) | ~515 nm |

| Quantum Yield | Environment-dependent |

| Fluorescence Lifetime | Environment-dependent |

The fluorescence quantum yield and lifetime of 5-Dodecanoylaminofluorescein are highly sensitive to the polarity and viscosity of its immediate surroundings. This solvatochromic behavior is the basis for its application in membrane and micelle studies.

Mechanism of Membrane Interaction

The lipophilic dodecanoyl tail of 5-Dodecanoylaminofluorescein acts as a hydrophobic anchor, driving its insertion into the lipid bilayer of cell membranes. The fluorescein headgroup, being more polar, tends to reside near the membrane-water interface. This orientation positions the fluorescent reporter in a region sensitive to changes in lipid packing and hydration.

The interaction can be visualized as the probe "floating" within the lipid sea, with its acyl chain interdigitating with the fatty acid chains of the membrane phospholipids. The rotational and lateral mobility of the probe within the membrane are directly influenced by the fluidity of the bilayer. In a more fluid, disordered membrane, the probe can tumble and diffuse more freely, which is reflected in its fluorescence anisotropy. Conversely, in a more rigid, ordered membrane, the probe's motion is restricted, leading to higher anisotropy.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Anisotropy

This protocol is adapted from the method described by Thorsteinsson et al. (2005) and is a reliable method for determining the CMC of various detergents[1].

Principle: Below the CMC, detergent molecules exist as monomers in solution, and the 5-Dodecanoylaminofluorescein probe tumbles freely, resulting in low fluorescence anisotropy. Above the CMC, micelles form, and the lipophilic probe partitions into these larger, slower-tumbling structures. This restriction in rotational motion leads to a significant increase in fluorescence anisotropy. The CMC is determined as the inflection point of the anisotropy versus detergent concentration curve.

Materials:

-

5-Dodecanoylaminofluorescein (stock solution in DMSO or ethanol)

-

Detergent of interest

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

Fluorometer with polarization filters

Procedure:

-

Prepare a stock solution of 5-Dodecanoylaminofluorescein: Dissolve 5-Dodecanoylaminofluorescein in DMSO or ethanol (B145695) to a concentration of 1-5 mM. Store protected from light at -20°C.

-

Prepare a working solution of the probe: Dilute the stock solution in the desired buffer to a final concentration of 100-500 nM. It is crucial to use a low probe concentration to minimize perturbation of micelle formation[1].

-

Prepare a series of detergent dilutions: Create a serial dilution of the detergent in the buffer, covering a concentration range that is expected to span the CMC.

-

Mix probe and detergent: To each detergent dilution, add the 5-Dodecanoylaminofluorescein working solution to its final concentration. Ensure thorough mixing.

-

Equilibrate: Allow the samples to equilibrate for at least 30 minutes at a constant temperature.

-

Measure fluorescence anisotropy:

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.

-

Measure the vertically (Ivv) and horizontally (Ivh) polarized emission intensities with vertically polarized excitation light.

-

Calculate the fluorescence anisotropy (r) for each sample using the following equation: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the G-factor of the instrument, which corrects for the differential transmission of the emission optics for vertically and horizontally polarized light.

-

-

Data Analysis:

-

Plot the fluorescence anisotropy (r) as a function of the logarithm of the detergent concentration.

-

The resulting plot should be a sigmoidal curve. The CMC is the concentration at the inflection point of this curve. This can be determined by fitting the data to a suitable sigmoidal function or by finding the maximum of the first derivative of the curve.

-

Diagram of CMC Determination Workflow:

References

5-Dodecanoylaminofluorescein: A Technical Guide to its Application as a Marker for Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The ability to accurately identify and quantify senescent cells is paramount for research into these conditions and for the development of novel therapeutics, such as senolytics. While the histochemical detection of senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0 has long been the gold standard, this method has limitations, including being qualitative and time-consuming. 5-Dodecanoylaminofluorescein (C12FDG) has emerged as a valuable fluorogenic substrate for β-galactosidase, enabling the sensitive and quantitative detection of senescent cells via flow cytometry and fluorescence microscopy. This technical guide provides an in-depth overview of C12FDG, its mechanism of action, detailed experimental protocols, and its application in cellular senescence research and drug discovery.

Mechanism of Action

5-Dodecanoylaminofluorescein (C12FDG) is a lipophilic, non-fluorescent compound that can readily permeate the cell membrane. Once inside the cell, it is hydrolyzed by the lysosomal enzyme β-galactosidase, which is overexpressed in senescent cells.[1][2][3][4] The enzymatic cleavage of the two galactopyranoside residues from the C12FDG molecule results in the release of the highly fluorescent compound 5-dodecanoylaminofluorescein, which can be detected by fluorescence microscopy or flow cytometry.[2][4][5] The lipophilic dodecanoyl chain helps to retain the fluorescent product within the cell.[6] The increased lysosomal mass and β-galactosidase activity in senescent cells lead to a significantly higher fluorescent signal in these cells compared to their proliferating counterparts.[1][7]

Data Presentation: Quantitative Comparison of Senescence Markers

The following tables summarize quantitative data comparing C12FDG with the conventional SA-β-gal staining method and highlight its utility in quantifying senescence in response to inducing agents.

| Parameter | 5-Dodecanoylaminofluorescein (C12FDG) | Senescence-Associated β-Galactosidase (SA-β-gal) Staining | Reference |

| Detection Method | Flow Cytometry / Fluorescence Microscopy | Brightfield Microscopy | [2][5] |

| Nature of Assay | Quantitative | Semi-quantitative / Qualitative | [8][9] |

| Throughput | High | Low | [2] |

| Assay Duration | Rapid (hours) | Long (overnight incubation often required) | [2][5] |

| Cell State | Live or Fixed Cells | Fixed Cells | [2][6] |

| Sensitivity | High | Moderate | [2][4] |

| Treatment Condition | Cell Line | Percentage of Senescent Cells (C12FDG Flow Cytometry) | Reference |

| Untreated Control | RPMI 8226 | 0.8% | [2] |

| 5 nM Doxorubicin | RPMI 8226 | 15.78% | [2] |

| 25 nM Doxorubicin | RPMI 8226 | 26.31% | [2] |

| 50 nM Doxorubicin | RPMI 8226 | >30% (as per histogram) | [2][10] |

| Camptothecin-treated | Jurkat | ~10-fold higher fluorescence intensity vs. untreated | [4] |

Experimental Protocols

Protocol 1: Detection of Senescent Cells by Flow Cytometry

This protocol is adapted from established methods for the fluorescent detection of SA-β-gal activity in live cells.[2][5]

Materials:

-

5-Dodecanoylaminofluorescein (C12FDG) (e.g., from MedChemExpress, Abcam)[11][12]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Bafilomycin A1 (optional, for lysosomal pH alkalinization)[2][5]

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Preparation of Reagents:

-

Cell Preparation:

-

Culture cells to the desired confluency. Induce senescence using appropriate methods (e.g., replicative exhaustion, drug treatment, irradiation).

-

Harvest cells using trypsin (for adherent cells) or by gentle scraping.

-

Wash the cells once with PBS and resuspend in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.

-

-

Bafilomycin A1 Treatment (Optional but Recommended):

-

To increase the pH of lysosomes to approximately 6.0, which is optimal for detecting SA-β-gal activity, treat the cells with 100 nM Bafilomycin A1.[2][13]

-

Incubate the cells for 30-60 minutes at 37°C. This step helps to reduce false negatives by ensuring that the β-galactosidase can function at the suboptimal pH of 6.0.[5]

-

-

C12FDG Staining:

-

Dilute the C12FDG stock solution in pre-warmed cell culture medium to a final working concentration of 10-33 µM. The optimal concentration may need to be determined empirically for each cell type.[11][14]

-

Add the C12FDG working solution to the cell suspension.

-

Incubate for 1-2 hours at 37°C, protected from light.[15]

-

-

Flow Cytometry Analysis:

-

Following incubation, wash the cells twice with cold PBS.

-

Resuspend the cells in cold PBS for flow cytometry analysis.

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (typically around 515-530 nm).[11]

-

Use unstained and/or non-senescent stained cells as negative controls to set the gates for the senescent population.

-

Protocol 2: Detection of Senescent Cells by Fluorescence Microscopy

This protocol allows for the visualization and localization of senescent cells within a population.

Materials:

-

Same as Protocol 1

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips or in imaging-compatible plates.

-

Induce senescence as required.

-

-

Staining:

-

Wash the cells once with PBS.

-

Incubate the cells with Bafilomycin A1 (optional, as in Protocol 1) in cell culture medium for 30-60 minutes at 37°C.

-

Replace the medium with the C12FDG working solution (10-33 µM in medium).

-

Incubate for 1-2 hours at 37°C, protected from light.

-

For nuclear counterstaining, add Hoechst 33342 (e.g., 1 µg/mL) or DAPI to the cells during the last 10-15 minutes of incubation.[11]

-

-

Imaging:

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope.

-

Acquire images using the appropriate filter sets for the green fluorescence of the hydrolyzed C12FDG and the blue fluorescence of the nuclear stain.

-

Signaling Pathways in Cellular Senescence

Cellular senescence is primarily regulated by two key tumor suppressor pathways: the p53/p21 pathway and the p16INK4a/pRb pathway. These pathways converge on the regulation of the cell cycle.

Caption: The p53/p21 signaling pathway in cellular senescence.

Caption: The p16INK4a/pRb signaling pathway in cellular senescence.

Experimental Workflow

The following diagram illustrates the general workflow for using C12FDG to detect and quantify cellular senescence.

Caption: General experimental workflow for C12FDG-based senescence detection.

Applications in Drug Development

The quantitative and high-throughput nature of the C12FDG assay makes it a powerful tool in drug discovery and development.[9][16] It can be employed in high-content screening platforms to identify and characterize senolytic (selectively kill senescent cells) and senomorphic (suppress the senescent phenotype) compounds.[9][17][18] By providing a robust and reproducible method for quantifying senescence, C12FDG facilitates the evaluation of drug efficacy and the determination of dose-response relationships.[9] This is crucial for the preclinical development of novel therapeutics targeting cellular senescence.

Conclusion

5-Dodecanoylaminofluorescein (C12FDG) is a sensitive and reliable fluorescent probe for the detection and quantification of cellular senescence. Its utility in both flow cytometry and fluorescence microscopy, coupled with its amenability to high-throughput screening, makes it an indispensable tool for researchers and drug development professionals. By providing a quantitative measure of senescence, C12FDG is accelerating our understanding of the role of senescent cells in health and disease and is proving instrumental in the discovery of new therapeutic interventions for age-related pathologies.

References

- 1. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Fluorescent Detection of Cell Senescence for Flow Cytometry and Imaging Applications | AAT Bioquest [aatbio.com]

- 5. telomer.com.tr [telomer.com.tr]

- 6. biocompare.com [biocompare.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An effective system for senescence modulating drug development using quantitative high-content analysis and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Sensitive Method to Quantify Senescent Cancer Cells [jove.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biocompare.com [biocompare.com]

- 13. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mayo.edu [mayo.edu]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

The Mechanism of C12FDG Cleavage by β-Galactosidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase, an enzyme renowned for its role in the lactose (B1674315) operon and as a widely used reporter in molecular biology, catalyzes the hydrolysis of β-galactosides into their constituent monosaccharides. Among the various substrates developed to assay its activity, 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) has emerged as a crucial tool, particularly for the detection of senescence-associated β-galactosidase (SA-β-gal) activity in living cells. Its lipophilic nature, conferred by the C12 acyl chain, facilitates its passage across cell membranes, where it is cleaved by intracellular β-galactosidase, resulting in a fluorescent signal.[1][2] This guide provides a comprehensive technical overview of the enzymatic mechanism of C12FDG cleavage, supported by experimental protocols and quantitative data for related substrates.

The Core Mechanism: A Two-Step Catalytic Cleavage

The cleavage of C12FDG by β-galactosidase follows a well-established double-displacement mechanism characteristic of retaining glycosidases.[3] This process involves two key catalytic residues within the enzyme's active site: a nucleophile (Glutamate 537 in E. coli β-galactosidase) and a general acid/base catalyst (Glutamate 461 in E. coli β-galactosidase).[4]

The overall reaction can be summarized as the sequential hydrolysis of the two β-D-galactopyranoside moieties from the fluorescein (B123965) backbone of C12FDG. This process releases the highly fluorescent fluorescein molecule.[1]

Signaling Pathway of C12FDG Cleavage

References

5-Dodecanoylaminofluorescein: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Spectral and Physicochemical Properties

The spectral characteristics of 5-Dodecanoylaminofluorescein are primarily determined by its fluorescein (B123965) core. The lipophilic dodecanoyl chain facilitates its association with nonpolar environments but has a minimal direct effect on its excitation and emission wavelengths.

Table 1: Spectral Properties of 5-Dodecanoylaminofluorescein and Comparable Fluorophores

| Property | 5-Dodecanoylaminofluorescein (from C12FDG cleavage) | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ 488 |

| Excitation Maximum (λex) | ~485 - 490 nm | 495 nm | 495 nm |

| Emission Maximum (λem) | ~514 - 530 nm[1] | 519 nm | 519 nm |

| Molar Extinction Coefficient (ε) | Data not available | 75,000 cm⁻¹M⁻¹[2] | 71,000 cm⁻¹M⁻¹[2] |

| Quantum Yield (Φ) | Data not available | 0.92[2] | 0.92[2] |

| Molecular Weight | 517.6 g/mol | 389.4 g/mol | ~643 g/mol |

| Solubility | Soluble in DMSO and ethanol | Soluble in DMSO and DMF | Soluble in water and DMSO |

Note: The spectral data for 5-Dodecanoylaminofluorescein is inferred from its enzymatic cleavage product from 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG). The core fluorophore is identical.

Chemical Structure and Synthesis Pathway

The chemical structure of 5-Dodecanoylaminofluorescein features a fluorescein molecule functionalized with a dodecanoylamino group at the 5-position of the xanthene ring.

A plausible synthetic route to 5-Dodecanoylaminofluorescein involves the acylation of 5-aminofluorescein (B15267) with dodecanoyl chloride. This is a standard method for forming amide bonds.

Experimental Protocols

General Protocol for Cellular Labeling with 5-Dodecanoylaminofluorescein

This protocol is a general guideline for staining live cells and can be adapted from protocols for similar lipophilic fluorescein derivatives like CFSE. Optimization of dye concentration and incubation times is recommended for specific cell types and experimental conditions.

Materials:

-

5-Dodecanoylaminofluorescein stock solution (e.g., 1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer without serum

-

Complete cell culture medium

-

Cells in suspension or adherent in a suitable imaging vessel

Procedure:

-

Cell Preparation:

-

For adherent cells, grow them on coverslips or in imaging-compatible plates to the desired confluency.

-

For suspension cells, harvest and wash them once with serum-free medium or PBS to a concentration of 1-10 x 10⁶ cells/mL.

-

-

Staining Solution Preparation:

-

Dilute the 5-Dodecanoylaminofluorescein stock solution in serum-free medium or PBS to the desired final concentration (typically in the range of 1-10 µM).

-

-

Cell Staining:

-

For adherent cells, remove the culture medium and add the staining solution.

-

For suspension cells, resuspend the cell pellet in the staining solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with complete culture medium to remove unbound dye. An incubation step of 30 minutes in complete medium can help facilitate the removal of excess dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).

-

Key Applications and Considerations

pH Sensitivity

Fluorescein and its derivatives are known to be sensitive to pH, with their fluorescence intensity decreasing in acidic environments. This property can be exploited to measure pH in cellular compartments. The fluorescence of 5-Dodecanoylaminofluorescein is expected to be quenched at lower pH values.

Probing Lipid Membranes

The lipophilic dodecanoyl chain of 5-Dodecanoylaminofluorescein makes it an excellent tool for studying the structure and dynamics of lipid membranes. It is expected to insert into the lipid bilayer, with the fluorescein headgroup positioned near the membrane-water interface. This allows for the investigation of:

-

Membrane Fluidity: Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion of the probe within the membrane.

-

Membrane Polarity: The exact emission maximum of fluorescein derivatives can be sensitive to the polarity of their microenvironment.

-

Lipid Rafts: The partitioning of the probe between different lipid domains can provide insights into membrane organization.

Conclusion

5-Dodecanoylaminofluorescein is a valuable fluorescent probe for researchers in cell biology and drug development. Its lipophilic nature directs it to cellular membranes, and its fluorescein core provides a strong, pH-sensitive fluorescent signal. While specific photophysical parameters such as quantum yield and molar extinction coefficient are not widely published, its spectral properties can be reasonably approximated by those of other fluorescein derivatives. The experimental protocols provided in this guide offer a starting point for the application of this probe in a variety of cellular imaging and biophysical studies. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to 5-Dodecanoylaminofluorescein: Discovery and Initial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanoylaminofluorescein is a lipophilic fluorescent probe derived from fluorescein (B123965). Its discovery and initial applications have paved the way for its use in various biophysical and cellular studies. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and seminal applications of 5-Dodecanoylaminofluorescein, with a focus on its use in determining the critical micelle concentration of detergents and in the study of membrane fluidity. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Discovery and Synthesis

The development of 5-Dodecanoylaminofluorescein stems from the need for fluorescent probes that can integrate into and report on the properties of hydrophobic environments. The synthesis of this molecule is a two-step process, beginning with the synthesis of its precursor, 5-aminofluorescein (B15267), followed by its acylation with dodecanoyl chloride.

Synthesis of 5-Aminofluorescein

The synthesis of 5-aminofluorescein involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541), followed by the reduction of the resulting nitrofluorescein isomers.

Experimental Protocol: Synthesis of 5-Aminofluorescein

-

Step 1: Synthesis of 5- and 6-Nitrofluoresceins. A mixture of 4-nitrophthalic acid and resorcinol (1:2 molar ratio) is heated in concentrated sulfuric acid or orthophosphoric acid at approximately 135°C for several hours. The reaction mixture is then cooled and poured into water to precipitate the nitrofluorescein isomers. The precipitate is collected by filtration, washed with water, and dried.

-

Step 2: Separation of Isomers (Optional but Recommended). The mixture of 5- and 6-nitrofluoresceins can be separated by techniques such as fractional crystallization of their diacetate derivatives.

-

Step 3: Reduction to 5-Aminofluorescein. The 5-nitrofluorescein isomer is reduced to 5-aminofluorescein using a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) or by catalytic hydrogenation. The reaction is typically carried out in an alkaline aqueous solution. After the reduction is complete, the pH is adjusted to precipitate the 5-aminofluorescein, which is then collected by filtration, washed, and dried.

Synthesis of 5-Dodecanoylaminofluorescein

5-Dodecanoylaminofluorescein is synthesized by the N-acylation of 5-aminofluorescein with dodecanoyl chloride.

Experimental Protocol: Synthesis of 5-Dodecanoylaminofluorescein

-

Materials: 5-aminofluorescein, dodecanoyl chloride, an anhydrous aprotic solvent (e.g., pyridine, N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM)), and a non-nucleophilic base (e.g., triethylamine, if using a non-basic solvent).

-

Procedure:

-

Dissolve 5-aminofluorescein in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If not using pyridine, add a slight excess of the non-nucleophilic base to the solution to act as an acid scavenger.

-

Slowly add a stoichiometric amount of dodecanoyl chloride to the reaction mixture at room temperature with constant stirring.

-

Allow the reaction to proceed for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure 5-Dodecanoylaminofluorescein.

-

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Pathway of 5-Dodecanoylaminofluorescein

Caption: Synthesis of 5-Dodecanoylaminofluorescein from its precursors.

Physicochemical Properties

The key characteristics of 5-Dodecanoylaminofluorescein are its lipophilicity, conferred by the dodecanoyl chain, and its fluorescence, inherited from the fluorescein core.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₅NO₆ | [1] |

| Molecular Weight | 529.62 g/mol | |

| Appearance | Orange to red solid | |

| Excitation Maximum (λex) | ~490 nm | [2] |

| Emission Maximum (λem) | ~520 nm | [2] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in water |

Initial Applications

The unique structure of 5-Dodecanoylaminofluorescein, combining a hydrophilic fluorescent headgroup with a lipophilic tail, made it an ideal candidate for probing interfacial environments. Its initial applications focused on the characterization of micelles and biological membranes.

Determination of Critical Micelle Concentration (CMC)

One of the earliest and most significant applications of 5-Dodecanoylaminofluorescein is in the determination of the critical micelle concentration (CMC) of detergents using fluorescence anisotropy (also known as fluorescence polarization).[3][4]

Principle: Below the CMC, the probe is free in solution and rotates rapidly, resulting in low fluorescence anisotropy. Above the CMC, the lipophilic dodecanoyl tail of the probe partitions into the hydrophobic core of the micelles. This incorporation into the much larger and slower-tumbling micelle restricts the rotational motion of the probe, leading to a significant increase in fluorescence anisotropy. The CMC is determined from the inflection point of the plot of fluorescence anisotropy versus detergent concentration.

Experimental Protocol: CMC Determination using Fluorescence Anisotropy

-

Materials: 5-Dodecanoylaminofluorescein stock solution (in a suitable organic solvent like ethanol), buffer solution, detergent of interest, and a fluorescence plate reader or spectrofluorometer equipped with polarizers.

-

Procedure:

-

Prepare a series of detergent solutions in the buffer at various concentrations, spanning the expected CMC.

-

Add a small, constant amount of the 5-Dodecanoylaminofluorescein stock solution to each detergent solution to a final concentration in the nanomolar range. Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting micellization.

-

Incubate the samples at a constant temperature to allow for equilibration.

-

Measure the fluorescence anisotropy of each sample. Excite the sample with vertically polarized light (e.g., at 490 nm) and measure the emission intensity of both the vertically (Ivv) and horizontally (Ivh) polarized components (e.g., at 520 nm).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the G-factor of the instrument, which corrects for the differential transmission of the two polarization components.

-

Plot the fluorescence anisotropy (r) as a function of the logarithm of the detergent concentration.

-

The CMC is determined from the point of maximum slope or the intersection of the two linear portions of the resulting sigmoidal curve.

-

Workflow for CMC Determination

Caption: Experimental workflow for determining the CMC of a detergent.

Membrane Fluidity Studies

The lipophilic nature of 5-Dodecanoylaminofluorescein also makes it a valuable tool for studying the fluidity of biological and artificial membranes.[1]

Principle: Similar to its application in CMC determination, the fluorescence anisotropy of 5-Dodecanoylaminofluorescein is sensitive to the microviscosity of its environment. When incorporated into a lipid bilayer, the rotational motion of the probe is influenced by the fluidity of the membrane. In a more fluid membrane, the probe can rotate more freely, resulting in lower fluorescence anisotropy. Conversely, in a more rigid or ordered membrane, the rotational motion is restricted, leading to higher anisotropy.

Experimental Protocol: Membrane Fluidity Measurement

-

Materials: Cells or liposomes, 5-Dodecanoylaminofluorescein stock solution, appropriate buffer, and a fluorescence microscope or spectrofluorometer with polarization optics.

-

Procedure:

-

Label the cells or liposomes with a low concentration of 5-Dodecanoylaminofluorescein by incubating them with the probe in a suitable buffer. The optimal concentration and incubation time should be determined empirically to ensure sufficient signal without causing membrane artifacts.

-

Wash the cells or liposomes to remove any unincorporated probe.

-

Resuspend the labeled samples in the desired buffer.

-

Measure the fluorescence anisotropy as described in the CMC determination protocol.

-

Changes in membrane fluidity due to factors such as temperature, lipid composition, or the presence of membrane-active agents can be monitored by observing the corresponding changes in fluorescence anisotropy.

-

Signaling Pathway for Membrane Fluidity Sensing

Caption: Relationship between membrane fluidity and fluorescence anisotropy.

Conclusion

5-Dodecanoylaminofluorescein has proven to be a versatile and valuable fluorescent probe since its initial development. Its straightforward synthesis and the sensitivity of its fluorescence anisotropy to the microenvironment have made it a staple in the study of micelles and membranes. The foundational applications detailed in this guide provide a strong basis for its continued use and for the development of new methodologies in biophysical and cell biology research. Researchers and drug development professionals can leverage the detailed protocols and data presented herein to effectively employ this probe in their investigations.

References

Probing the Dynamic Landscape of Cellular Membranes: A Technical Guide to 5-Dodecanoylaminofluorescein and Other Key Probes for Membrane Fluidity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorescent methodologies used to study membrane fluidity, a critical parameter in cellular processes and a key consideration in drug development. While the initial focus is on 5-Dodecanoylaminofluorescein, this guide extends to other widely used and validated fluorescent probes, offering a comparative analysis of their applications, detailed experimental protocols, and data interpretation.

Introduction to Membrane Fluidity

The plasma membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins. This fluidity, which describes the freedom of movement of membrane components, is crucial for a multitude of cellular functions, including signal transduction, cell-cell recognition, and the regulation of membrane protein activity. Alterations in membrane fluidity have been implicated in various disease states and are a critical factor in the efficacy and toxicity of pharmaceutical compounds.

Fluorescent probes offer a powerful and minimally invasive approach to quantify membrane fluidity in both live cells and model membrane systems. These techniques primarily rely on two key photophysical phenomena: Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Anisotropy.

Fluorescent Probes for Membrane Fluidity Analysis

While 5-Dodecanoylaminofluorescein is a fluorescent molecule with a lipophilic tail, its primary application lies in the detection of β-galactosidase activity, where the enzymatic cleavage product is retained within the cell membrane.[1][2][3] Its direct and widespread use as a primary probe for quantifying membrane fluidity is not well-documented in the scientific literature. Therefore, this guide will focus on established and extensively validated fluorescent probes for this purpose.

A selection of commonly employed fluorescent probes for membrane fluidity studies is presented below:

| Probe | Technique(s) | Principle | Excitation (nm) | Emission (nm) |

| Laurdan | Generalized Polarization (GP) | Emission spectrum shifts in response to the polarity of the lipid environment, reflecting the degree of water penetration into the bilayer.[1][4] | ~350 | ~440 (ordered phase) / ~490 (disordered phase) |

| 1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate (DiI) | FRAP | Lipophilic dye that intercalates into the lipid bilayer, allowing for the tracking of lateral diffusion.[1][5] | ~549 | ~565 |

| 1-(4-Trimethylammoniumphenyl)-6-Phenyl-1,3,5-Hexatriene (TMA-DPH) | Fluorescence Anisotropy | Anchors at the membrane surface with the DPH moiety inserting into the hydrophobic core, reporting on the rotational mobility of lipids.[6][7][8] | ~355 | ~430 |

| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Fluorescence Anisotropy | Partitions into the hydrophobic core of the membrane, providing information on the order and dynamics of the acyl chains. | ~350 | ~452 |

| N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl) Phosphatidylethanolamine (NBD-PE) | FRAP, Fluorescence Anisotropy | A fluorescently labeled phospholipid that mimics the behavior of natural lipids in the membrane.[9][10] | ~463 | ~536 |

Key Techniques for Measuring Membrane Fluidity

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique used to measure the lateral mobility of fluorescently labeled molecules within a membrane.[11][12][13] The experiment involves photobleaching a small, defined area of the membrane and then monitoring the recovery of fluorescence in that area as unbleached probes diffuse in from the surroundings. The rate of recovery is directly related to the diffusion coefficient of the probe, providing a quantitative measure of membrane fluidity.[11]

Experimental Workflow for FRAP

Caption: A generalized workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.

-

Cell Culture and Labeling:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Prepare a stock solution of DiI in ethanol.

-

Dilute the DiI stock solution in serum-free media to a final concentration of 1-5 µM.

-

Incubate the cells with the DiI solution for 10-20 minutes at 37°C.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

-

Add fresh, pre-warmed culture medium to the cells.

-

-

Microscopy and Image Acquisition:

-

Use a confocal laser scanning microscope equipped with a high-numerical-aperture objective.

-

Excite the DiI with a laser line at approximately 543 nm and collect the emission between 560 and 620 nm.

-

Acquire 5-10 pre-bleach images at a low laser power to minimize photobleaching during this phase.

-

Select a region of interest (ROI) for photobleaching.

-

Use a high-intensity laser pulse to bleach the ROI. The duration and intensity of the bleach pulse should be optimized to achieve approximately 70-80% reduction in fluorescence intensity.

-

Immediately after bleaching, acquire a time-series of images at a low laser power to monitor fluorescence recovery. The frequency and duration of image acquisition will depend on the diffusion rate of the probe.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the bleached ROI, a non-bleached control region, and a background region for each time point.

-

Correct for photobleaching during image acquisition by normalizing the intensity in the ROI to the intensity in the control region.

-

Normalize the recovery curve to pre-bleach and post-bleach intensities.

-

Fit the normalized recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe in its local environment. When a fluorophore is excited with polarized light, the emitted light is also polarized. The degree of depolarization of the emitted light is related to the rotational diffusion of the probe during its fluorescence lifetime. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and lower anisotropy. Conversely, in a more ordered, less fluid membrane, the probe's rotation is restricted, resulting in higher anisotropy.

Principle of Fluorescence Anisotropy

Caption: The principle of fluorescence anisotropy in ordered versus disordered membranes.

-

Cell Preparation and Staining:

-

Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10^6 cells/mL.

-

Prepare a stock solution of TMA-DPH in DMSO (10-50 mM).[7]

-

Dilute the TMA-DPH stock solution in buffer to a working concentration of 0.5-5 µM.[6][7]

-

Add the TMA-DPH working solution to the cell suspension and incubate for 5-30 minutes at 37°C.[6][7]

-

Wash the cells twice by centrifugation and resuspension in fresh buffer to remove unbound probe.[6]

-

-

Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers in the excitation and emission light paths.

-

Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[6]

-

Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

-

Measure the fluorescence intensities parallel (I_HV) and perpendicular (I_HH) to the horizontally polarized excitation light.

-

-

Data Analysis:

-

Calculate the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from membrane fluidity studies using the discussed techniques. It is important to note that these values can vary significantly depending on the cell type, temperature, and specific lipid composition of the membrane.

Table 1: Typical Diffusion Coefficients (D) from FRAP Studies

| Probe | Membrane System | Temperature (°C) | Diffusion Coefficient (D) (µm²/s) | Reference |

| DiI | Keratinocyte plasma membrane | Not specified | Positive correlation with growth rate | [14] |

| GFP-tagged protein | C. elegans intestinal cells | Not specified | Varies with genetic background and diet | [11] |

| FAST-DiI | Yeast plasma membrane | Not specified | Increased immobile fraction in certain mutants | [5] |

Table 2: Typical Anisotropy Values (r) from Fluorescence Anisotropy Studies

| Probe | Membrane System | Condition | Anisotropy (r) | Reference |

| DPH | Caco-2 cell membrane | Control | ~0.25 | [15] |

| DPH | Caco-2 cell membrane | + Cholesterol | Increased | [15] |

| DPH | Caco-2 cell membrane | + Benzyl alcohol | Decreased | [15] |

| DPH | DPPC (So phase) | 298 K | ~0.38 | [16] |

| DPH | DOPC (Ld phase) | 298 K | ~0.22 | [16] |

| DPH | SM/Chol (Lo phase) | 298 K | ~0.30 | [16] |

| TMA-DPH | Phospholipid vesicles | Varies with fluidity | Critical concentration for quenching is fluidity-dependent | [17] |

Conclusion

The study of membrane fluidity is essential for understanding fundamental cellular processes and for the development of effective and safe therapeutics. While 5-Dodecanoylaminofluorescein is a valuable tool for specific enzymatic assays, probes such as Laurdan, DiI, TMA-DPH, and NBD-PE are the current standards for the direct quantification of membrane fluidity. The choice of probe and technique will depend on the specific research question, with FRAP providing insights into lateral diffusion and fluorescence anisotropy revealing information about the rotational dynamics and order of the lipid environment. By carefully selecting the appropriate tools and methodologies, researchers can gain valuable insights into the dynamic nature of cellular membranes.

References

- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]

- 3. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Labeling the plasma membrane with TMA-DPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]

- 10. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FRAP: A Powerful Method to Evaluate Membrane Fluidity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]

- 13. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 14. Fatty acid alteration and the lateral diffusion of lipids in the plasma membrane of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Dodecanoylaminofluorescein Di-β-D-Galactopyranoside (C12FDG) in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) is a lipophilic, fluorogenic substrate for the enzyme β-galactosidase. Its application in flow cytometry provides a sensitive and quantitative method for detecting cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various pathological conditions. This document provides detailed protocols for the use of C12FDG in flow cytometry to identify and quantify senescent cells.

Upon entry into a cell, the non-fluorescent C12FDG is cleaved by β-galactosidase, an enzyme that is overexpressed in senescent cells, to produce the highly fluorescent compound 5-dodecanoylaminofluorescein. The lipophilic nature of this product ensures its retention within the cell, allowing for robust detection by flow cytometry.[1][2][3] This method offers a significant advantage over traditional colorimetric assays by enabling high-throughput analysis and quantification of senescent cells within a heterogeneous population.[3]

Core Applications

-

Detection and Quantification of Cellular Senescence: The primary application of C12FDG in flow cytometry is the identification of senescent cells, which exhibit increased lysosomal β-galactosidase activity.[2][3]

-

Drug Screening and Development: C12FDG can be utilized to assess the induction of senescence by novel therapeutic compounds.

-

Aging Research: This protocol is suitable for studying the dynamics of cellular senescence in various models of aging.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of C12FDG in flow cytometry experiments.

| Parameter | Recommended Value/Range | Notes |

| C12FDG Stock Solution Concentration | 10-33 mM in DMSO | Prepare fresh or store in aliquots at -20°C to -80°C, protected from light and repeated freeze-thaw cycles.[4] |

| C12FDG Working Concentration | 33 µM | This concentration may need to be optimized depending on the cell type and experimental conditions.[4] |

| Cell Density for Staining | 5 x 10^5 cells/mL | Optimal cell density can vary; ensure cells are in a single-cell suspension.[4] |

| Incubation Time with C12FDG | 1-2 hours | Incubation time can be adjusted to optimize the fluorescent signal. |

| Incubation Temperature | 37°C | Standard cell culture incubation conditions. |

| Flow Cytometer Excitation Wavelength | 488 nm | Compatible with the blue laser found in most standard flow cytometers.[4] |

| Flow Cytometer Emission Wavelength | ~523 nm | Detected in the green fluorescence channel (e.g., FITC channel).[4] |

Experimental Protocols

Reagent Preparation

-

C12FDG Stock Solution (10 mM): Dissolve 5 mg of C12FDG (Molecular Weight: ~790 g/mol ) in approximately 633 µL of high-quality, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

-

C12FDG Working Solution (33 µM): Dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium or PBS to a final concentration of 33 µM. It is critical to prepare this solution fresh just before use and protect it from light.[4]

Cell Staining Protocol

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.

-

Positive and Negative Controls: For a positive control, treat a sample of cells with a known senescence-inducing agent (e.g., etoposide (B1684455) or doxorubicin). For a negative control, use an untreated cell sample.

-

Incubation with C12FDG: Add an equal volume of the 2X C12FDG working solution (e.g., 66 µM) to the cell suspension to achieve a final concentration of 33 µM.

-

Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator, protected from light.

-

Washing: After incubation, wash the cells twice with 2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold PBS or a suitable flow cytometry buffer (e.g., PBS with 1% BSA). Keep the cells on ice and protected from light until analysis.

Flow Cytometry Analysis

-

Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.

-

Fluorescence Detection: Collect the fluorescence emission in the green channel, typically around 515-530 nm (e.g., FITC or GFP channel).

-

Gating Strategy:

-